solubility of "Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate" in organic solvents
solubility of "Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate" in organic solvents
An In-depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, a fluorinated keto-ester of interest in modern drug discovery. In the absence of extensive published data for this specific molecule, we present a predictive analysis based on its molecular structure and first principles of physical chemistry. More importantly, we provide a detailed, field-proven experimental protocol for determining its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is designed to equip researchers and drug development professionals with both the theoretical framework and the practical methodology required to robustly characterize the solubility profile of this and similar compounds.
Physicochemical Characterization of the Solute
A thorough understanding of a molecule's structure is paramount to predicting and interpreting its solubility.
Molecular Structure:
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Molecular Formula: C₁₃H₁₂F₂O₃
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Molecular Weight: 254.23 g/mol
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Key Functional Groups:
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Ethyl Ester: A moderately polar group capable of acting as a hydrogen bond acceptor.
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Ketone: A polar group that is also a hydrogen bond acceptor.
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2,5-Difluorophenyl Ring: A largely nonpolar, aromatic ring system. The fluorine substituents increase the molecule's overall lipophilicity and can participate in weak electrostatic interactions.
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Solubility Prediction (Qualitative):
The principle of "like dissolves like" is the foundational concept for predicting solubility.[1][2] Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is an amphiphilic molecule, possessing both polar (ester, ketone) and nonpolar (difluorophenyl ring, aliphatic chain) regions.
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High Solubility is Expected in:
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can effectively solvate the polar ketone and ester functionalities without the steric hindrance or energy penalty of disrupting a strong hydrogen-bonding network.
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Moderate Solubility is Expected in:
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Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ester and ketone oxygens. However, the large nonpolar difluorophenyl group may limit miscibility compared to smaller, more polar solutes.
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Low Solubility is Expected in:
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form favorable interactions with the polar functional groups, making it difficult to overcome the solute's crystal lattice energy.
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Aqueous Media: The molecule's significant nonpolar surface area and lack of hydrogen bond-donating groups suggest very poor solubility in water.
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Experimental Determination of Thermodynamic Solubility
To obtain quantitative and reliable solubility data, a robust experimental method is essential. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3][4]
The Shake-Flask Method: A Validated Protocol
This protocol describes the process of creating a saturated solution, ensuring equilibrium, and quantifying the dissolved solute concentration via HPLC.
Core Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[4][5] The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Materials:
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Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate (solid)
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Selected organic solvents (HPLC grade)
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2-4 mL glass vials with screw caps
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Orbital shaker with temperature control
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Centrifuge
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0.22 µm PTFE syringe filters
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Calibrated pipettes
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HPLC system with UV detector
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Volumetric flasks for standard preparation
Procedure:
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Preparation of Slurry: Add an excess amount of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate (e.g., ~10 mg, ensuring solid remains after equilibration) into a glass vial.
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Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
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Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid at the end of this period is crucial.
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Phase Separation: Remove the vial from the shaker and let it stand for 30 minutes to allow for sedimentation. To ensure complete removal of solid particles, two steps are recommended:
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Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[6]
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Carefully draw the supernatant using a syringe and filter it through a 0.22 µm chemically-resistant (PTFE) syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely inflate the solubility measurement.
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Sample Analysis (HPLC):
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Dilution: Accurately dilute a small aliquot of the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
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Quantification: Inject the diluted sample onto a calibrated HPLC system. The concentration of the solute is determined by comparing the peak area to a standard calibration curve.[2][7]
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Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvent systems.
Hypothetical Solubility Data Table
The following table illustrates how experimental data for Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate would be presented. Note: These values are hypothetical and for illustrative purposes only.
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Measured Solubility (mg/mL at 25°C) |
| Hexane | Nonpolar | 0.1 | Low | < 1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | Low | ~5 |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate | ~50 |
| Diethyl Ether | Polar Aprotic | 2.8 | Moderate-High | ~150 |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | > 200 |
| Acetone | Polar Aprotic | 5.1 | High | > 250 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | > 250 |
| Acetonitrile | Polar Aprotic | 5.8 | High | > 200 |
| Isopropanol | Polar Protic | 3.9 | Moderate | ~75 |
| Ethanol | Polar Protic | 4.3 | Moderate | ~60 |
| Methanol | Polar Protic | 5.1 | Moderate | ~90 |
| Water | Polar Protic | 10.2 | Very Low | < 0.01 |
Discussion of Expected Results
The high solubility in polar aprotic solvents like acetone and ethyl acetate is driven by strong dipole-dipole interactions between the solvent and the solute's ketone and ester groups. The moderate solubility in alcohols like ethanol and methanol highlights the balance between favorable hydrogen bonding with the solute and the energy required to disrupt the solvent's own hydrogen-bonding network. The very low solubility in nonpolar hexane and water confirms the dominant amphiphilic nature of the molecule, which is not well-solvated by either extreme of the polarity scale.
Conclusion for the Drug Development Professional
A precise understanding of the solubility of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is not an academic exercise; it is a prerequisite for successful process development and formulation. The high solubility in common polar aprotic solvents suggests that these are excellent candidates for reaction media, crystallization, and initial formulation screening. Conversely, its low aqueous solubility indicates that for oral drug delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction will likely be necessary to achieve adequate bioavailability. The robust shake-flask protocol detailed herein provides the definitive method for generating the high-quality, reliable data needed to guide these critical development decisions.
References
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Available at: [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Available at: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Taylor & Francis Online. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]
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Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Available at: [Link]
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Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.). ResearchGate. Available at: [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available at: [Link]
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how can i test the solubility in hplc please ?. (2009). Chromatography Forum. Available at: [Link]
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HPLC Testing Procedure. (n.d.). Phenomenex. Available at: [Link]
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